MR Antagonism: De-O-Methyllasiodiplodin Exhibits Potent Nonsteroidal Activity, a Feature Absent in the Parent Lasiodiplodin
De-O-Methyllasiodiplodin (DML) is a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR). This activity is a key differentiator from its close structural analog, Lasiodiplodin, for which no comparable MR antagonism has been reported. The initial report identified DML as an MR antagonist with an IC50 of 8.93 μM [1]. Subsequent studies confirmed its ability to decrease aldosterone-induced MR transcriptional activity and to block the interaction between the steroid receptor coactivator-1 (SRC-1) and the MR ligand-binding domain (MR-LBD) [2].
| Evidence Dimension | MR Antagonistic Activity (IC50) |
|---|---|
| Target Compound Data | 8.93 μM (Initial Report) |
| Comparator Or Baseline | Lasiodiplodin: No reported MR antagonistic activity |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | Reporter gene-based assay for MR transcriptional activity |
Why This Matters
This unique MR antagonism makes De-O-Methyllasiodiplodin a valuable and non-substitutable chemical probe for studying mineralocorticoid receptor signaling, unlike generic RALs.
- [1] Jiang, C.-S., Zhou, R., Gong, J.-X., Chen, L.-L., Kurtán, T., Shen, X., & Guo, Y.-W. (2011). Synthesis, modification, and evaluation of (R)-de-O-methyllasiodiplodin and analogs as nonsteroidal antagonists of mineralocorticoid receptor. *Bioorganic & Medicinal Chemistry Letters*, *21*(4), 1171–1175. View Source
- [2] Zhao, W., Zhou, R., Jiang, C.-S., Gong, J.-X., Chen, L.-L., Kurtán, T., Shen, X., & Guo, Y.-W. (2013). Marine natural product des-O-methyllasiodiplodin effectively lowers the blood glucose level in db/db mice via ameliorating inflammation. *Acta Pharmacologica Sinica*, *34*(10), 1325–1336. View Source
